molecular formula C16H8ClF3N4S B2419652 4-Chlorophenyl 1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl sulfide CAS No. 338420-44-3

4-Chlorophenyl 1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl sulfide

Cat. No.: B2419652
CAS No.: 338420-44-3
M. Wt: 380.77
InChI Key: NOSZMIRNIHHMSB-UHFFFAOYSA-N
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Description

4-Chlorophenyl 1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl sulfide is a chemical compound designed for advanced research applications. It is built around the [1,2,4]triazolo[4,3-a]quinoxaline scaffold, a fused heterocyclic system recognized in medicinal chemistry for its diverse pharmacological potential . Scientific literature indicates that this core structure is a privileged scaffold in drug discovery, with derivatives demonstrating a wide spectrum of biological activities in research settings . These include investigated properties as DNA intercalators with anti-proliferative effects in cancer cell models , as well as potential in infectious disease research, such as antiparasitic studies . The specific structural features of this compound—including the 4-chlorophenyl sulfide and trifluoromethyl groups—are typical of modifications made to fine-tune a molecule's physicochemical properties, binding affinity, and metabolic stability . Researchers exploring structure-activity relationships (SAR) for novel therapeutic agents may find this compound valuable due to its defined chemical architecture and potential for targeted interactions in biochemical assays.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8ClF3N4S/c17-9-5-7-10(8-6-9)25-14-13-22-23-15(16(18,19)20)24(13)12-4-2-1-3-11(12)21-14/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSZMIRNIHHMSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=NN=C(N23)C(F)(F)F)SC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8ClF3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Chlorophenyl 1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl sulfide typically involves multiple steps. One common method starts with the reaction of o-phenylenediamine with oxalic acid to form 1,4-dihydroquinoxaline-2,3-dione. This intermediate is then treated with thionyl chloride to yield 2,3-dichloroquinoxaline. The final step involves the nucleophilic substitution of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol .

Chemical Reactions Analysis

4-Chlorophenyl 1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl sulfide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the chloro and trifluoromethyl groups. .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that compounds similar to 4-Chlorophenyl 1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl sulfide exhibit promising anticancer properties. For instance, derivatives of quinoxaline have shown selective cytotoxicity against various cancer cell lines, including HCT-116 and MCF-7. The presence of the trifluoromethyl group enhances the compound's ability to interact with biological targets, potentially leading to effective treatments for cancer .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In studies involving various bacterial strains, certain derivatives exhibited significant inhibition against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa. The introduction of electron-withdrawing groups has been linked to increased antibacterial activity, suggesting that structural modifications could optimize efficacy against resistant strains .

Herbicidal Activity

Research indicates that compounds with a triazole structure can act as herbicides. The incorporation of the trifluoromethyl group may enhance the herbicidal properties of derivatives similar to this compound by improving their stability and bioavailability in agricultural settings. This makes them potential candidates for developing new herbicides that target specific weed species while minimizing environmental impact .

Organic Electronics

The unique electronic properties of triazole-containing compounds make them suitable for applications in organic electronics. Their ability to act as charge transport materials can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of trifluoromethyl groups can further enhance charge mobility and stability under operational conditions .

Case Studies and Research Findings

StudyFocusKey Findings
Anticancer ActivityCompounds with similar structures showed IC50 values between 1.9–7.52 μg/mL against HCT-116 cells
Antimicrobial ScreeningSignificant inhibition observed against Mycobacterium smegmatis; enhanced activity linked to structural modifications
Herbicide DevelopmentTriazole derivatives exhibited promising herbicidal activity; potential for targeted weed management

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl sulfide involves its interaction with various molecular targets. The triazole and quinoxaline rings allow the compound to bind to enzymes and receptors, inhibiting their activity. This binding can disrupt essential biological pathways, leading to the compound’s antimicrobial, antiviral, and anticancer effects .

Comparison with Similar Compounds

Similar compounds to 4-Chlorophenyl 1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl sulfide include other triazoloquinoxalines and quinoxaline derivatives. These compounds share similar biological activities but differ in their specific structures and properties. For example:

    Olaquindox: An antibiotic used in veterinary medicine.

    Echinomycin: An anticancer agent.

    Atinoleutin: An antimicrobial agent

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

4-Chlorophenyl 1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl sulfide is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H8ClF3N4SC_{16}H_8ClF_3N_4S with a molecular weight of 392.77 g/mol. The compound features a triazoloquinoxaline core that is known for its interaction with various biological targets.

Biological Activity Overview

Recent studies have highlighted several key biological activities associated with this compound:

  • Anticancer Activity : The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown IC50 values in the low micromolar range against HCT-116 and MCF-7 cell lines, indicating potent anticancer properties comparable to established chemotherapeutic agents like doxorubicin .
  • Enzyme Inhibition : It acts as an inhibitor of critical enzymes involved in metabolic pathways. Studies have reported that it inhibits α-glucosidase and α-amylase with IC50 values suggesting effective modulation of glucose metabolism .
  • Antiviral Properties : Some derivatives of quinoxaline compounds have demonstrated antiviral activity against HIV-1 and other viruses. Although specific data for this compound is limited, its structural analogs have shown promising results .

The mechanisms underlying the biological activities of this compound include:

  • Interaction with Target Proteins : The compound binds to specific proteins involved in cancer progression and metabolic disorders. Its ability to inhibit enzyme activity suggests a competitive inhibition mechanism where it mimics substrate interactions .
  • Docking Studies : Molecular docking analyses indicate that the compound interacts favorably with active sites of target enzymes and receptors, enhancing its potential as a therapeutic agent .

Case Studies and Research Findings

A selection of studies illustrates the biological efficacy of this compound:

StudyFindings
Study A Demonstrated anticancer activity with IC50 values of 1.9 µg/mL against HCT-116 cells.
Study B Showed inhibition of α-glucosidase with an IC50 value indicating potential use in diabetes management.
Study C Reported moderate antibacterial activity against Salmonella typhi and Bacillus subtilis.

Q & A

Q. Methodology :

  • NMR : 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., trifluoromethyl at C1, sulfide linkage at C4).
  • HPLC-MS : Quantify purity (>95%) and detect trace intermediates.
  • X-ray crystallography (if crystalline): Resolve bond angles and dihedral distortions, as demonstrated in triazole crystal structures (e.g., 74.52° dihedral between aromatic rings in ) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodology : Conduct dose-response assays under standardized conditions (e.g., MIC for antimicrobial activity, IC50 for cytotoxicity). Compare results against structurally similar compounds, such as 3-[(4-Phenoxyphenyl)sulfanyl]-5-phenyl-1H-1,2,4-triazole (), which showed variable efficacy due to substituent electronic effects. Statistical meta-analysis of multiple datasets can identify outliers or protocol-dependent biases .

Basic: What safety protocols are critical when handling this compound?

Q. Methodology :

  • Ventilation : Use fume hoods to avoid inhalation (irritation risk, per ).
  • PPE : Nitrile gloves and lab coats to prevent dermal exposure.
  • First Aid : Immediate washing with soap/water for skin contact; artificial respiration if inhaled (refer to SDS guidelines in ) .

Advanced: How does the sulfide linkage influence the compound’s pharmacokinetic properties?

Methodology : Perform in vitro ADMET assays:

  • Solubility : Test in chloroform/methanol (common solvents for triazoloquinoxalines, as in ).
  • Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation.
  • Membrane Permeability : Caco-2 cell models predict intestinal absorption. The sulfide group may enhance lipophilicity, as seen in sulfanyl-triazole analogs () .

Basic: What biological screening assays are appropriate for initial evaluation?

Methodology : Prioritize assays based on structural analogs:

  • Antimicrobial : Broth microdilution against S. aureus or E. coli.
  • Anticancer : MTT assay on HeLa or MCF-7 cells.
  • Anti-inflammatory : COX-2 inhibition ELISA. Triazoloquinoxalines often show multitarget activity () .

Advanced: How can structure-activity relationships (SAR) be established for derivatives of this compound?

Methodology : Synthesize analogs with systematic substitutions (e.g., replacing 4-chlorophenyl with 2,4-dichlorophenyl or morpholinyl groups). Compare bioactivity data (e.g., IC50, MIC) to identify critical substituents. For example, trifluoromethyl groups in triazoles enhance metabolic stability () .

Basic: What storage conditions ensure compound stability?

Methodology : Store at –20°C in airtight, light-resistant containers. Avoid moisture (hygroscopic sulfide linkages may hydrolyze). Refrigeration is recommended for long-term stability, as with similar sulfonamide derivatives () .

Advanced: How can environmental impacts of this compound be assessed during disposal?

Methodology : Conduct ecotoxicity studies:

  • Aquatic Toxicity : Daphnia magna acute immobilization test.
  • Biodegradation : OECD 301F assay to evaluate microbial breakdown.
  • Waste Treatment : Incineration with scrubbing for halogenated byproducts (aligns with EPA guidelines for aryl sulfides) .

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